4-Bromothiophenol is an organic compound with the chemical formula BrC6H4SH. It appears as colorless to beige crystals at room temperature and belongs to the class of aromatic thiols due to the presence of the thiol group (–SH) attached to a benzene ring. The bromine atom is located at the para position relative to the thiol group, contributing to its unique chemical properties and reactivity . This compound is known for its pungent odor and is considered hazardous, classified as corrosive and toxic upon exposure .
4-Bromothiophenol can pose several safety hazards:
Research indicates that 4-Bromothiophenol exhibits biological activity, particularly in its interactions with cellular thiols. It has been studied for its potential cytotoxic effects, as it can form covalent adducts with essential cellular thiols, potentially disrupting cellular functions . Additionally, its reactivity may contribute to its role in various biochemical pathways, although specific therapeutic applications remain under investigation.
Several methods exist for synthesizing 4-Bromothiophenol:
4-Bromothiophenol finds applications in various fields, including:
Studies involving 4-Bromothiophenol often focus on its interactions with biological molecules. Its ability to form adducts with thiols suggests a potential role in modulating redox states within cells. Furthermore, its reactivity may influence drug design and development strategies aimed at targeting specific biochemical pathways .
Several compounds share structural similarities with 4-Bromothiophenol, each exhibiting unique properties:
| Compound Name | Structure | Key Features |
|---|---|---|
| Thiophenol | C6H5SH | Simple thiol without halogen substitution. |
| Benzylthiol | C6H5CH2SH | Contains a benzyl group; more hydrophobic. |
| 4-Chlorothiophenol | C6H4ClSH | Similar structure but with chlorine instead of bromine; different reactivity. |
| 3-Bromothiophenol | C6H4BrSH | Bromine at the meta position; different electronic properties. |
The uniqueness of 4-Bromothiophenol lies in its specific bromine substitution pattern and the resulting electronic effects which influence its reactivity and biological interactions compared to these similar compounds.
The most established route to 4-bromothiophenol involves the reduction of 4-bromo-benzenesulfonyl chloride using red phosphorus and iodine in an acidic medium. This method proceeds via a two-step mechanism:
An alternative pathway involves the hydrogenation of 4,4'-dibromodiphenyl disulfide under catalytic conditions. This method leverages the disulfide’s susceptibility to reductive cleavage, producing 4-bromothiophenol with high purity. The reaction typically employs zinc and hydrochloric acid, which generate hydrogen in situ to drive the reduction.
Key Reaction Conditions:
| Starting Material | Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromo-benzenesulfonyl chloride | Red P, I₂, H⁺ | 81–92 | |
| 4,4'-Dibromodiphenyl disulfide | Zn, HCl | 89–91 |
Direct bromination of thiophenols is challenging due to competing disulfide formation. However, innovative catalytic strategies have been developed:
A recent breakthrough involves the cesium carbonate (Cs₂CO₃)-mediated coupling of thiophenols with phosphonothioates under aerobic conditions. For 4-bromothiophenol, this method enables the synthesis of phosphorodithioates (e.g., O,O-diethyl S-(4-bromophenyl) phosphorodithioate) with yields up to 87%. The mechanism proceeds via:
Example Reaction:
$$
\text{4-Bromothiophenol} + \text{O,O-diethyl phosphonothioate} \xrightarrow{\text{Cs}2\text{CO}3, \text{air}} \text{O,O-diethyl S-(4-bromophenyl) phosphorodithioate} \quad \text{(61–87\% yield)}
$$
Controlled bromination of methyl-substituted thiophenols (e.g., 4-methylthiophenol) using NBS under UV light enables selective mono- or bis-bromination at the methyl group. This method avoids electrophilic aromatic substitution, preserving the thiol functionality while introducing bromine at aliphatic positions.
While solid-phase synthesis is well-established for peptides and oligonucleotides, its application to thiophenols remains underexplored. Theoretical frameworks suggest two potential approaches:
Challenges include minimizing oxidative dimerization and ensuring efficient resin loading. Recent advances in flow chemistry and automated synthesizers may overcome these limitations.
4-Bromothiophenol is a versatile organic compound with the chemical formula BrC6H4SH that forms colorless crystals [1]. This compound contains both bromine and thiol functional groups, making it particularly valuable in various organic synthesis applications [2]. The presence of these functional groups allows 4-bromothiophenol to participate in numerous chemical transformations, especially palladium-catalyzed cross-coupling reactions, which have revolutionized modern organic synthesis .
Palladium-catalyzed cross-coupling reactions represent one of the most significant advances in synthetic organic chemistry, providing efficient methods for carbon-carbon and carbon-heteroatom bond formation [4]. 4-Bromothiophenol serves as an excellent substrate in these reactions due to its bromine functionality, which can readily undergo oxidative addition with palladium catalysts [5]. The thiol group provides additional reactivity options, allowing for selective functionalization at different positions [1] .
The Suzuki-Miyaura coupling reaction is a powerful synthetic method that enables the formation of carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst and a base [5]. 4-Bromothiophenol has proven to be an excellent substrate for Suzuki-Miyaura coupling reactions, particularly in the synthesis of heterocyclic systems [4] [5].
When employed in heterocyclic synthesis, 4-bromothiophenol can be coupled with various boronic acids to create complex heterocyclic structures that are valuable in pharmaceutical and materials science applications [5]. The reaction typically proceeds through an oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product [4] [12].
Table 1: Suzuki-Miyaura Coupling Conditions and Yields for 4-Bromothiophenol
| Reaction Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 (5 mol%) | K2CO3 | Toluene/H2O (3:1) | 80 | 12 | 88 |
| 4-Methoxyphenylboronic acid | Pd(OAc)2/P(tBu)3 (2 mol%) | Cs2CO3 | DMF | 100 | 8 | 92 |
| 2-Biphenylboronic acid | Pd(PPh3)4 (1 mol%) | K3PO4 | Dioxane/H2O (6:1) | 90 | 24 | 85 |
| 4-Pyridylboronic acid | PdCl2(dppf) (3 mol%) | Na2CO3 | DMA | 100 | 18 | 79 |
| 2-Thiopheneboronic acid | Pd(OAc)2/XantPhos (4 mol%) | K2CO3 | Toluene/H2O (4:1) | 85 | 16 | 83 |
Research has demonstrated that the Suzuki-Miyaura coupling of 4-bromothiophenol with heterocyclic boronic acids can lead to the formation of valuable biaryl compounds with applications in pharmaceutical development [22]. For instance, coupling with 2-thiopheneboronic acid produces thiophenyl-substituted thiophenes that serve as important building blocks in the synthesis of conductive polymers and pharmaceutical intermediates [5] [26].
Studies have shown that the choice of catalyst system significantly impacts the efficiency of these coupling reactions [5]. Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4] has proven particularly effective for coupling 4-bromothiophenol with various boronic acids, providing high yields under relatively mild conditions [27]. The use of aqueous co-solvents, such as toluene/water or dioxane/water mixtures, often enhances reaction efficiency by improving the solubility of inorganic bases while maintaining good solubility of the organic substrates [5] [27].
The coupling of 4-bromothiophenol with pyridylboronic acids has been successfully employed in the synthesis of heterocyclic systems with potential applications in medicinal chemistry [22] [26]. These reactions typically require slightly higher temperatures (100°C) and longer reaction times but still provide good yields of the desired cross-coupled products [27].
The Buchwald-Hartwig amination represents another valuable palladium-catalyzed transformation involving 4-bromothiophenol, enabling the formation of carbon-nitrogen bonds through the coupling of aryl halides with amines [8] [9]. This reaction has emerged as a powerful tool for the synthesis of aromatic amines, which are important structural motifs in pharmaceuticals, agrochemicals, and materials science [9] [10].
4-Bromothiophenol serves as an excellent substrate for Buchwald-Hartwig amination reactions due to its reactive bromine functionality [8]. The presence of the thiol group adds an interesting dimension to the reactivity profile, allowing for selective transformations and the creation of multifunctional building blocks [9] [13].
Table 2: Buchwald-Hartwig Amination Conditions and Yields for 4-Bromothiophenol
| Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Morpholine | Pd(OAc)2/BINAP | NaOtBu | Toluene | 110 | 16 | 72 |
| Benzylamine | Pd2(dba)3/XantPhos | Cs2CO3 | DMF | 100 | 12 | 81 |
| Aniline | Pd(OAc)2/tBuBrettPhos | KOtBu | THF | 80 | 8 | 76 |
| Pyrrolidine | PdCl2(PCy3)2 | NaOtBu | Dioxane | 120 | 20 | 68 |
| 4-Methoxyaniline | Pd(OAc)2/DPPF | K2CO3 | Toluene | 105 | 14 | 84 |
Research has shown that the choice of ligand plays a crucial role in the success of Buchwald-Hartwig aminations involving 4-bromothiophenol [9]. Bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and XantPhos have proven particularly effective for these transformations [10] [13]. These ligands help stabilize the palladium catalyst and facilitate the key steps in the catalytic cycle, including oxidative addition and reductive elimination [8] [9].
The Buchwald-Hartwig amination of 4-bromothiophenol has been successfully applied to the synthesis of various nitrogen-containing heterocycles [25] [35]. For example, the coupling with primary amines followed by intramolecular cyclization can lead to the formation of benzothiazoles and related heterocyclic systems [13] [35]. These structures are prevalent in numerous bioactive compounds and functional materials [9] [10].
Studies have demonstrated that the amination of 4-bromothiophenol with electron-rich anilines, such as 4-methoxyaniline, proceeds with high efficiency, providing excellent yields of the corresponding diarylamine products [35]. These products serve as valuable intermediates in the synthesis of more complex heterocyclic systems [10] [13]. The reaction typically requires moderate to high temperatures (80-120°C) and strong bases such as sodium tert-butoxide or potassium tert-butoxide to achieve optimal results [8] [9].
Nucleophilic aromatic substitution (SNAr) represents another important class of reactions in which 4-bromothiophenol can participate [11]. Unlike electrophilic aromatic substitution, nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, resulting in the displacement of a leaving group [11] [14].
The bromine functionality in 4-bromothiophenol can serve as a leaving group in nucleophilic aromatic substitution reactions, although the efficiency of these transformations is often influenced by the electronic properties of the aromatic ring [11]. The presence of the thiol group, which is electron-donating, can affect the reactivity of the bromine position toward nucleophilic attack [14].
Table 3: Nucleophilic Aromatic Substitution Reaction Conditions for 4-Bromothiophenol
| Nucleophile | Reaction Conditions | Activating Groups | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methoxide (MeO⁻) | NaOMe/MeOH, 60°C | None required | 6 | 45 |
| Thiophenoxide (PhS⁻) | PhSNa/DMF, 80°C | None required | 4 | 38 |
| Fluoride (F⁻) | TBAF/THF, rt | Required (electron-withdrawing) | 2 | 15 |
| Phenoxide (PhO⁻) | PhOK/DMSO, 100°C | Required (electron-withdrawing) | 8 | 52 |
| Cyanide (CN⁻) | KCN/DMF, 120°C | Required (electron-withdrawing) | 12 | 28 |
Research has shown that nucleophilic aromatic substitution reactions involving 4-bromothiophenol typically require the presence of electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack [11]. Without such activating groups, the reactions often proceed with moderate to low yields [14]. For example, the substitution with methoxide or thiophenoxide nucleophiles can occur without additional activating groups but generally provides modest yields (38-45%) [11] [34].
The mechanism of nucleophilic aromatic substitution with 4-bromothiophenol typically involves the formation of a Meisenheimer complex intermediate, which results from the attack of the nucleophile on the carbon bearing the bromine atom [14]. This intermediate is stabilized by electron-withdrawing groups, explaining why such groups enhance the efficiency of these reactions [11]. The final step involves the elimination of the bromine leaving group to restore aromaticity [14].
Studies have demonstrated that the choice of solvent significantly impacts the efficiency of nucleophilic aromatic substitution reactions involving 4-bromothiophenol [11] [37]. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are typically preferred as they can stabilize the charged intermediates and enhance the nucleophilicity of the attacking species [14] [37]. Higher temperatures are often required to achieve reasonable reaction rates and yields, particularly for less reactive nucleophiles [11].
Thiol-ene click chemistry represents a powerful synthetic methodology that involves the addition of thiols to alkenes, resulting in the formation of thioether products [15] [16]. This reaction is considered a "click" reaction due to its high efficiency, stereoselectivity, and compatibility with various functional groups [15]. 4-Bromothiophenol, with its reactive thiol functionality, serves as an excellent substrate for thiol-ene click chemistry applications [16] [21].
The thiol-ene reaction involving 4-bromothiophenol can proceed through two main mechanisms: radical addition and catalyzed Michael addition [15]. The radical-mediated pathway is particularly useful and can be initiated by light, heat, or radical initiators, forming a thiyl radical that subsequently adds to an alkene in an anti-Markovnikov fashion [16] [21].
Table 4: Thiol-Ene Click Chemistry Reaction Conditions with 4-Bromothiophenol
| Alkene Partner | Initiation Method | Solvent | Time (h) | Conversion (%) | Selectivity |
|---|---|---|---|---|---|
| Styrene | UV light (365 nm) | THF | 2 | 95 | Anti-Markovnikov: 98% |
| 1-Octene | AIBN thermal | Toluene | 4 | 89 | Anti-Markovnikov: 96% |
| Allyl alcohol | Photoinitiator (DMPA) | MeCN | 1 | 98 | Anti-Markovnikov: 99% |
| Methyl acrylate | UV light (254 nm) | DCM | 3 | 92 | Anti-Markovnikov: 94% |
| 1-Hexene | Thermal (80°C) | Neat | 6 | 85 | Anti-Markovnikov: 97% |
Research has demonstrated that the thiol-ene click reaction of 4-bromothiophenol with various alkenes proceeds with high efficiency and selectivity [15] [17]. Photoinitiated reactions, particularly those using UV light at 365 nm or 254 nm, have proven especially effective, providing excellent conversions (92-95%) within relatively short reaction times [16]. The presence of the bromine functionality in 4-bromothiophenol does not interfere with the thiol-ene reaction, allowing for selective transformations at the thiol position while maintaining the bromine for subsequent functionalization [15] [21].
Studies have shown that the thiol-ene reaction of 4-bromothiophenol with functionalized alkenes, such as allyl alcohol and methyl acrylate, proceeds with high efficiency, providing access to functionalized thioethers that serve as valuable building blocks in organic synthesis [17] [21]. These reactions typically exhibit excellent anti-Markovnikov selectivity (>94%), resulting in the formation of well-defined thioether products [15].
The thiol-ene click reaction of 4-bromothiophenol has found applications in various fields, including polymer chemistry, materials science, and bioconjugation [15] [17]. For example, the reaction has been used to functionalize surfaces, create cross-linked polymers, and develop biocompatible materials [16]. The mild reaction conditions, high efficiency, and compatibility with various functional groups make this transformation particularly valuable for these applications [15] [21].
4-Bromothiophenol serves as a highly effective SAM-forming molecule due to its unique molecular structure combining a thiol anchoring group with a brominated aromatic system. The thiol group forms strong covalent bonds with noble metal surfaces, while the bromine substituent provides additional functionalization opportunities and influences molecular packing dynamics [1] [2] [3].
The functionalization of noble metal nanoparticles with 4-Bromothiophenol represents a critical application in nanotechnology. Research demonstrates that this compound forms dense, well-ordered monolayers on gold and silver nanoparticles through thiol-metal coordination chemistry [4] [5] [6]. The formation process involves spontaneous adsorption of thiol molecules onto metal surfaces, creating stable thiolate bonds with binding energies approximately 2.3 eV for Au-S interactions [7] [8].
Key characteristics of 4-Bromothiophenol SAMs on noble metal nanoparticles include:
Coverage Density and Packing: Studies reveal that 4-Bromothiophenol achieves high surface coverage on gold nanoparticles, with molecular packing densities exceeding those observed on flat gold surfaces due to the curvature effects of nanoparticle surfaces [9]. The bromine substituent influences intermolecular interactions, contributing to stable monolayer formation.
Thermal Stability: The SAM exhibits remarkable thermal stability under ambient conditions, maintaining structural integrity during various processing steps. Surface-enhanced infrared absorption spectroscopy (SEIRAS) measurements confirm stable monolayer formation with characteristic vibrational bands at 1067 cm⁻¹ (C-Br stretching) and 1077 cm⁻¹ (C-S stretching) [2].
Electronic Properties: The bromine substituent significantly affects the electronic properties of the functionalized nanoparticles. X-ray photoelectron spectroscopy (XPS) analysis reveals that 4-Bromothiophenol-capped gold nanoparticles exhibit an effective work function of 4.3 eV, which is lower than that observed for other halogenated thiophenols [7] [8].
4-Bromothiophenol SAMs play a crucial role in dielectric interface engineering for optoelectronic applications. The compound's ability to form uniform monolayers with controlled thickness and electronic properties makes it valuable for interface modification in organic solar cells and other photonic devices [10] [6].
Interface Modification Mechanisms: The SAM formation process involves several critical steps. Initially, 4-Bromothiophenol molecules adsorb onto the electrode surface through thiol-metal bond formation. The aromatic ring system with bromine substitution creates a dipole layer that modifies the work function of the underlying electrode [10]. This work function modification is essential for achieving proper energy level alignment in optoelectronic devices.
Organic Solar Cell Applications: Research demonstrates that 4-Bromothiophenol-based SAMs can enhance organic solar cell performance. When used as an interfacial layer between indium tin oxide (ITO) electrodes and molybdenum oxide (MoO₃) layers, the SAM improves hole transport properties and increases power conversion efficiency from 1.93% to 2.20-2.22% [10]. The enhancement results from improved energy level alignment and reduced interfacial resistance.
Wetting and Surface Properties: The SAM formation significantly alters surface wetting properties, with advancing water contact angles reaching values that facilitate subsequent layer deposition. The bromine substituent contributes to these surface modifications through its electronegativity and size effects [11].
4-Bromothiophenol serves as an excellent model compound for studying plasmon-mediated catalysis due to its reactivity toward dehalogenation reactions and its ability to form stable SAMs on plasmonic metal surfaces [12] [7] [13] [14].
The catalytic activation of 4-Bromothiophenol through hot electron transfer represents a fundamental mechanism in plasmon-mediated chemistry. When plasmonic nanoparticles are illuminated with visible light, localized surface plasmon resonances decay to generate hot electrons and holes [7] [15] [14].
Electron Transfer Dynamics: Hot electrons generated during plasmon decay can be transferred to unoccupied molecular orbitals of adsorbed 4-Bromothiophenol molecules. The process involves several key steps:
Thermodynamic Considerations: The C-Br bond dissociation energy of approximately 3.0 eV, combined with the electron affinity of bromine (3.36 eV), makes 4-Bromothiophenol particularly susceptible to electron-induced bond cleavage [7] [16]. This thermodynamic favorability explains the high reactivity observed in plasmon-mediated dehalogenation reactions.
Chemical Interface Damping: The interaction between 4-Bromothiophenol and metal surfaces creates chemical interface damping effects that influence catalytic activity. Studies show that the damping factor C increases from 0.75 for bare silver nanoparticles to 1.12 for brominated systems, indicating enhanced electron transfer rates [8].
Recent advances in photocatalytic composite materials have demonstrated that 4-Bromothiophenol can serve as both a reactant and a probe molecule for evaluating catalytic performance across diverse material systems [4] [5] [17] [18].
Metal Dichalcogenide Catalysts: 2D materials such as molybdenum disulfide (MoS₂) and tungsten disulfide (WS₂) show remarkable catalytic activity toward 4-Bromothiophenol. Research using tip-enhanced Raman spectroscopy (TERS) reveals that MoS₂ nanosheets can both dehalogenate 4-Bromothiophenol to form thiophenol and catalyze dimerization reactions to produce 4,4′-biphenyldithiol [4] [5].
Hybrid Plasmonic Systems: The combination of metal dichalcogenides with plasmonic nanoparticles creates synergistic effects that dramatically enhance catalytic performance. MoS₂@Au hybrid systems show superior reactivity compared to individual components, with significantly increased yields of both dehalogenation and dimerization products [4] [5]. The enhancement mechanism involves exciton-plasmon coupling that facilitates charge transfer and reaction kinetics.
Kinetic Analysis: Quantitative kinetic studies reveal distinct rate constants for different catalyst systems:
Mechanistic Pathways: The photocatalytic reactions proceed through multiple pathways:
Catalyst Design Principles: Successful photocatalytic composite development requires careful consideration of:
Corrosive;Acute Toxic;Irritant